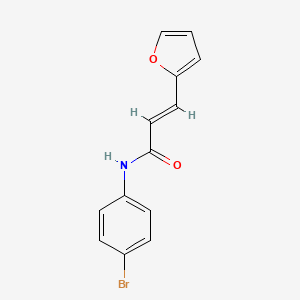

N-(4-bromophenyl)-3-(2-furyl)acrylamide

説明

N-(4-bromophenyl)-3-(2-furyl)acrylamide: is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a bromophenyl group and a furan ring attached to an acrylamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 4-bromoaniline with 2-furylacrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: N-(4-bromophenyl)-3-(2-furyl)acrylamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form N-(4-bromophenyl)-3-(2-furyl)propionamide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(4-bromophenyl)-3-(2-furyl)propionamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of N-(4-bromophenyl)-3-(2-furyl)acrylamide derivatives against drug-resistant bacteria. For instance, a study synthesized various compounds derived from furan and bromophenyl moieties, demonstrating significant activity against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) that were notably lower than those of standard antibiotics, indicating their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action for these compounds often involves interaction with bacterial cell membranes or inhibition of essential bacterial enzymes. Molecular docking studies have provided insights into these interactions, suggesting that the bromophenyl group enhances binding affinity to target sites within bacterial cells .

Materials Science

Synthesis and Functionalization

this compound can be synthesized through several organic reactions, including Suzuki-Miyaura cross-coupling reactions. This versatility allows for the incorporation of various functional groups, leading to materials with tailored properties for specific applications in coatings, adhesives, and polymers.

Thermal Stability and Characterization

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to assess the thermal stability of these compounds. Studies indicate that modifications to the acrylamide structure can significantly enhance thermal stability, making them suitable for high-performance applications.

Biological Research

Potential in Cancer Therapy

Research has suggested that this compound derivatives may act as VLA-1 integrin antagonists, which are crucial in cancer metastasis. Compounds targeting this pathway could potentially inhibit tumor growth and spread by disrupting cell adhesion processes .

Case Studies

Several case studies have documented the synthesis of this compound derivatives and their biological evaluations:

- One study reported the synthesis of a series of furan-based acrylamides and their evaluation against various cancer cell lines. Results indicated promising anticancer activity with specific derivatives exhibiting IC50 values comparable to established chemotherapeutics .

- Another investigation focused on the interaction of these compounds with specific protein targets involved in cell signaling pathways, highlighting their potential utility in developing targeted therapies for various diseases .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Significant activity against drug-resistant bacteria |

| Materials Science | High-performance polymers | Enhanced thermal stability through structural modifications |

| Biological Research | Cancer therapy | Potential VLA-1 integrin antagonists |

作用機序

The mechanism of action of N-(4-bromophenyl)-3-(2-furyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and bromophenyl group contribute to its binding affinity and specificity, while the acrylamide moiety may participate in covalent interactions with the target.

類似化合物との比較

- N-(4-bromophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

- N-(4-bromophenyl)-N~2~-[®-2-furyl(phenyl)methyl]-D-alaninamide

Comparison: N-(4-bromophenyl)-3-(2-furyl)acrylamide is unique due to the presence of both a bromophenyl group and a furan ring attached to an acrylamide moiety. This combination imparts specific chemical properties, such as reactivity and binding affinity, which may differ from other similar compounds. For instance, the presence of a trifluoromethyl group in N-(4-bromophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide may significantly alter its electronic properties and reactivity compared to this compound .

生物活性

N-(4-bromophenyl)-3-(2-furyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, detailing the compound's synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 16421-58-2

- Molecular Formula : C13H10BrN O

- Molecular Weight : 284.13 g/mol

The structure of this compound features a brominated phenyl group and a furan moiety connected through an acrylamide linkage, which is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between 4-bromobenzaldehyde and 3-(2-furyl)acrylic acid. This method has been optimized for yield and purity using various solvents and catalysts. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that acrylamide derivatives, including this compound, exhibit promising anticancer properties. The mechanism of action is believed to involve the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies have shown that this compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is critical for its bioactivity.

- Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µM |

| Escherichia coli | 20 µM |

| Pseudomonas aeruginosa | 25 µM |

| Candida albicans | 18 µM |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Anticancer Mechanism : The compound may induce oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis. It also appears to modulate signaling pathways related to cell survival and proliferation .

- Antimicrobial Mechanism : Its antimicrobial effects are likely due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways within microbial cells .

特性

IUPAC Name |

(E)-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUWNPYJZRNBLK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。